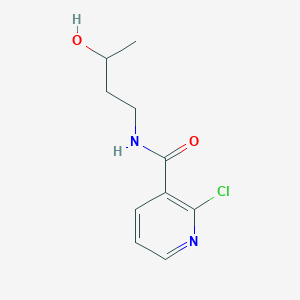

2-Chloro-N-(3-hydroxybutyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJJMZFWGBIEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1=C(N=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234825 | |

| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-90-5 | |

| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification to 2-Chloronicotinic Acid Methyl Ester

- Procedure: 2-Chloronicotinic acid is refluxed with methanol in the presence of a catalyst such as concentrated sulfuric acid or a cationic resin.

- Outcome: Formation of 2-chloronicotinic acid methyl ester in methanol solution.

- Reaction conditions: Reflux under stirring until completion, followed by partial evaporation of methanol to concentrate the ester solution.

- Reference: This method is well-documented in patent CN112479995A for related nicotinamide derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2-Chloronicotinic acid + Methanol + Catalyst (H2SO4 or cationic resin) | Reflux with stirring |

| 2 | Partial evaporation of methanol | Concentrated methyl ester solution |

Amide Formation via Aminolysis

The methyl ester intermediate undergoes aminolysis with 3-hydroxybutylamine to yield the target amide.

Alternative Amide Bond Formation Using Coupling Agents

In some research contexts, amide bond formation is facilitated by peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) in aprotic solvents under inert atmosphere.

- Method: The free amine (3-hydroxybutylamine) is reacted with 2-chloronicotinic acid in the presence of TBTU and a base such as DIPEA (N,N-Diisopropylethylamine) in dry DMF/CH2Cl2 solvent mixture.

- Conditions: Stirring at room temperature for approximately 20 hours under argon.

- Workup: Extraction with ethyl acetate, washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and purification by flash column chromatography.

- Reference: This method is exemplified in cysteine protease inhibitor synthesis literature and can be adapted for nicotinamide derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2-Chloronicotinic acid + 3-hydroxybutylamine + TBTU + DIPEA | Dry DMF/CH2Cl2, argon atmosphere |

| 2 | Stir at room temperature for 20 hours | Amide bond formation |

| 3 | Workup: extraction, washing, drying | Purification by flash chromatography |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Esterification + Aminolysis | 2-Chloronicotinic acid, methanol, 3-hydroxybutylamine, catalyst | Reflux esterification; aminolysis ≤20 °C then 40 °C | ~96% yield, ~99% purity | Scalable, industrially relevant |

| Coupling Agent Mediated Amide Formation | 2-Chloronicotinic acid, 3-hydroxybutylamine, TBTU, DIPEA | Room temperature, inert atmosphere, 20 h | High purity after chromatography | Suitable for small scale, research use |

Research Findings and Considerations

- The aminolysis of methyl esters with primary amines is a mild and efficient route to amides, avoiding harsher reagents like acid chlorides.

- Temperature control during amine addition is critical to prevent side reactions and ensure high product purity.

- Use of peptide coupling reagents like TBTU allows direct amide bond formation from the acid and amine without isolation of intermediates but may require chromatographic purification.

- The presence of the 3-hydroxy substituent on the butylamine side chain necessitates careful reaction condition optimization to avoid side reactions (e.g., esterification of the hydroxy group).

- Industrial patent literature emphasizes safety and yield improvements by avoiding isolation of potentially hazardous intermediates (e.g., epoxides) and optimizing direct aminolysis steps.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(3-hydroxybutyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(3-hydroxybutyl)nicotinamide.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

Oxidation: Formation of 2-Chloro-N-(3-oxobutyl)nicotinamide.

Reduction: Formation of N-(3-hydroxybutyl)nicotinamide.

Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-N-(3-hydroxybutyl)nicotinamide has gained significant attention in scientific research due to its versatile properties. It is used in:

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(3-hydroxybutyl)nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The hydroxybutyl group may enhance its binding affinity to target proteins, while the chloro group can influence its reactivity and stability.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Notes:

- Boscalid : The biphenyl and chloro groups enhance lipophilicity, favoring fungicidal action by improving membrane penetration .

- 3-Chloro-2-methylphenyl analog : Increased lipophilicity (logP 3.2) may limit solubility but improve persistence in biological systems .

- Hydroxybutyl substituent : The hydroxyl group likely improves aqueous solubility compared to boscalid, balancing activity and pharmacokinetics.

Physicochemical Properties

- Solubility: Hydroxybutyl and dimethylaminoethyl derivatives exhibit higher water solubility due to polar groups, whereas biphenyl and chlorophenyl analogs are more lipophilic .

- Stability : The hydroxybutyl group may confer susceptibility to oxidation or hydrolysis, contrasting with stable chloroaromatic substituents in boscalid .

Research Implications

The hydroxybutyl substituent offers a unique balance between solubility and bioactivity, making this compound a candidate for further studies in agrochemical or pharmaceutical applications. Comparative data suggest that substituent engineering can fine-tune properties for target-specific efficacy.

Actividad Biológica

2-Chloro-N-(3-hydroxybutyl)nicotinamide is a derivative of nicotinamide, notable for its unique chemical structure that includes both chloro and hydroxybutyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its mechanisms of action, pharmacokinetics, and the results of scientific studies that highlight its biological significance.

Target of Action

The compound is primarily related to nicotinamide, which is integral to cellular energy metabolism, DNA repair, and transcription regulation. Nicotinamide is a precursor to NAD+ (Nicotinamide Adenine Dinucleotide), a crucial coenzyme involved in metabolic processes such as glycolysis and fatty acid oxidation.

Mode of Action

Nicotinamide's role as a coenzyme facilitates energy transfer reactions essential for the metabolism of carbohydrates, fats, and proteins. This metabolic involvement suggests that this compound may exhibit similar biochemical properties, potentially influencing energy metabolism and cellular repair mechanisms.

Anti-inflammatory Effects

Research indicates that nicotinamide possesses anti-inflammatory properties, which may extend to its derivatives like this compound. These effects are particularly relevant in treating dermatological conditions such as acne and rosacea, where inflammation plays a significant role.

Enzyme Inhibition

Studies have suggested that this compound can act as an enzyme inhibitor, potentially affecting various biochemical pathways. Its ability to modulate enzyme activity opens avenues for therapeutic applications in diseases characterized by dysregulated enzyme functions .

Study on Antitumor Activity

A comparative study investigated the biological activity of hydroxylated chloroethylnitrosoureas, noting similarities in the mutagenic potential of compounds with chloro groups. While not directly studying this compound, the findings suggest that compounds with similar structures may exhibit reduced therapeutic efficacy but higher mutagenicity .

Enzymatic Activity Research

In another study focusing on enzyme interactions, researchers examined various microbial cultures for their ability to catalyze reactions involving chiral alcohols and amino acids. This highlights the potential for this compound to serve as a substrate or inhibitor in enzymatic processes .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-hydroxybutyl)nicotinamide | Lacks chloro group | Reduced reactivity compared to 2-chloro |

| 2-Chloronicotinamide | Lacks hydroxybutyl group | Different solubility and interaction |

The presence of both chloro and hydroxybutyl groups in this compound contributes to its unique reactivity and biological profile compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(3-hydroxybutyl)nicotinamide, and how can purity be optimized?

- Methodology :

- Start with 2-chloronicotinic acid derivatives, such as 2-chloronicotinoyl isocyanate, and react with 3-hydroxybutylamine under anhydrous conditions in dichloromethane (DCM) .

- Purify via recrystallization using ethanol or acetone to achieve >98% purity, as demonstrated in analogous nicotinamide syntheses .

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm product identity via melting point analysis (expected range: 147–148°C for monoclinic forms) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- NMR : Analyze and spectra for signals corresponding to the hydroxybutyl chain (δ ~1.5–1.8 ppm for CH, δ ~3.6 ppm for OH) and nicotinamide aromatic protons (δ ~8.0–8.5 ppm) .

- IR : Identify amide C=O stretch (~1650 cm) and O-H stretch (~3300 cm) .

- MS : Use electron ionization (EI) to detect molecular ion peaks (M) and fragmentation patterns consistent with chloro-nicotinamide derivatives .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology :

- Prepare standard solutions in acetone (stock: 1000 mg/L; working: 1–100 mg/L) and validate using HPLC with UV detection (λ = 254 nm) .

- For environmental samples, employ LC-MS/MS with a C18 column and mobile phase (acetonitrile/water + 0.1% formic acid) to achieve LOQ < 0.01 mg/L .

Advanced Research Questions

Q. How do crystallographic parameters vary between polymorphs of this compound, and what implications do these differences have?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å) to determine space groups (e.g., monoclinic P21/n) and unit cell dimensions (a, b, c, β) .

- Compare hydrogen-bonding networks (e.g., N-H···O and O-H···Cl interactions) using software like Olex2 and SHELX. Dimers or chains may influence solubility and stability .

Q. How can conflicting bioactivity data (e.g., LC50 values) from different studies be reconciled?

- Methodology :

- Standardize bioassays using OECD guidelines (e.g., Daphnia magna EC50 testing) and control variables like pH, temperature, and solvent carriers .

- Perform meta-analyses to account for species-specific sensitivities (e.g., Oncorhynchus mykiss vs. Lepomis macrochirus) and statistical outliers .

Q. What strategies can resolve discrepancies in reported synthetic yields for this compound?

- Methodology :

- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of nicotinoyl chloride to amine) and explore microwave-assisted synthesis to reduce side products .

- Characterize byproducts via GC-MS and adjust purification protocols (e.g., gradient column chromatography) .

Q. How does the hydroxybutyl substituent influence hydrogen bonding and molecular aggregation?

- Methodology :

- Compare crystal structures of analogs (e.g., 2-chloro-N-(phenylcarbamoyl)nicotinamide) to identify O-H···N/O interactions. Use Hirshfeld surface analysis to quantify interaction contributions .

- Conduct solubility studies in polar vs. nonpolar solvents to correlate H-bonding with dissolution behavior .

Q. What computational approaches are effective for predicting the environmental fate of this compound?

- Methodology :

- Apply QSAR models to estimate logP (hydrophobicity) and biodegradation half-life. Validate with experimental soil/water partitioning studies .

- Use molecular docking to assess binding affinity to fungal cytochrome b (target for boscalid-like fungicides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.